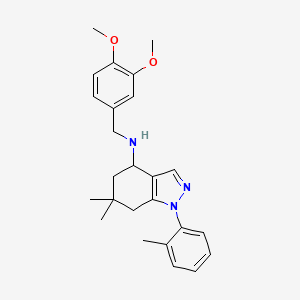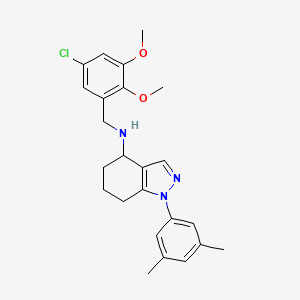
6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as MOC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOC belongs to the class of chromene derivatives, which have been extensively studied for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neurodegenerative disorders, this compound reduces oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound reduces cell viability, induces apoptosis, and inhibits cell migration and invasion. In neurodegenerative disorders, this compound reduces oxidative stress, inflammation, and neuronal damage. Inflammation is also a target of this compound, as it reduces the production of pro-inflammatory cytokines and chemokines in various cell types. This compound has also been shown to have anti-angiogenic effects by reducing VEGF expression and inhibiting endothelial cell migration and tube formation.
Vorteile Und Einschränkungen Für Laborexperimente
6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has several advantages as a research tool, including its synthetic accessibility, high purity, and diverse biological activities. It can be easily synthesized in the laboratory using standard organic chemistry techniques and is readily available from commercial sources. This compound also has a favorable safety profile in vitro and in vivo, with no significant toxicity reported at therapeutic doses. However, there are some limitations to its use in lab experiments, including its low solubility in water and its potential for non-specific binding to proteins and other biomolecules.
Zukünftige Richtungen
There are several future directions for the research and development of 6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide. One direction is to explore its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific molecular targets and signaling pathways. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of novel drugs with improved efficacy and safety profiles. Finally, the use of this compound as a research tool in various fields, such as drug discovery and chemical biology, could lead to the identification of new targets and pathways for therapeutic intervention.
Synthesemethoden
The synthesis of 6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide involves the reaction of 6-methoxy-2H-chromen-3-carboxylic acid with 2-phenoxyaniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with 2-aminoacetophenone and sodium hydride to obtain this compound. The purity of the compound is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. It does so by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a target of this compound, as it has been shown to reduce the production of pro-inflammatory cytokines and chemokines in various cell types.
Eigenschaften
IUPAC Name |
6-methoxy-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-27-17-11-12-20-15(13-17)14-18(23(26)29-20)22(25)24-19-9-5-6-10-21(19)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXHNOXIBYIKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6117197.png)
![1-(2-methoxyphenyl)-4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6117202.png)
![ethyl 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6117212.png)
![methyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6117218.png)
![ethyl 5-(4-fluorobenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117220.png)
![5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6117231.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117239.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117263.png)
![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)
![2-methyl-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6117285.png)


